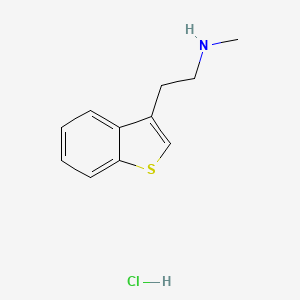
N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods often utilize microwave-assisted synthesis to achieve higher yields and faster reaction times .
Analyse Chemischer Reaktionen
N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like DMSO, catalysts such as triethylamine, and elevated temperatures . Major products formed from these reactions include substituted benzothiophenes and aminothiophene derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives are known to interact with voltage-gated sodium channels, which can lead to their use as anesthetics . The compound may also inhibit certain enzymes or receptors, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride can be compared with other similar compounds, such as:
3-Methylbenzothiophene: This compound has a similar structure but lacks the N-methyl and ethylamine groups.
Benzo(b)thiophene: The parent compound without any substituents.
Articaine: A benzothiophene derivative used as a dental anesthetic.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
23799-81-7 |
|---|---|
Molekularformel |
C11H14ClNS |
Molekulargewicht |
227.75 g/mol |
IUPAC-Name |
2-(1-benzothiophen-3-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C11H13NS.ClH/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11;/h2-5,8,12H,6-7H2,1H3;1H |
InChI-Schlüssel |
OHLZZEKYKPXYPS-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CSC2=CC=CC=C21.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















